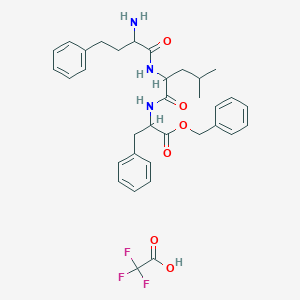
H-DL-hPhe-DL-Leu-DL-Phe-OBn.TFA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-benzyl 2-((S)-2-((S)-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate 2,2,2-trifluoroacetate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-benzyl 2-((S)-2-((S)-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate 2,2,2-trifluoroacetate typically involves multi-step organic reactions. The process begins with the preparation of the amino acid derivatives, followed by peptide coupling reactions to form the desired amide bonds. The final step involves the esterification of the carboxylic acid group with benzyl alcohol and the formation of the trifluoroacetate salt.
Industrial Production Methods: Industrial production of this compound may involve automated peptide synthesizers to ensure high yield and purity. The use of protecting groups during synthesis is crucial to prevent unwanted side reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired product efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the amide bonds, potentially converting them to amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Amines or alcohols.
Substitution: New amide or ester derivatives.
Scientific Research Applications
Chemistry: The compound is used as a model molecule for studying peptide synthesis and chiral separation techniques. Its complex structure makes it an ideal candidate for testing new synthetic methodologies.
Biology: In biological research, the compound can be used to study protein-ligand interactions and enzyme kinetics. Its multiple functional groups allow for diverse binding interactions with biological macromolecules.
Medicine: Potential applications in medicine include the development of peptide-based drugs and therapeutic agents. The compound’s structure can be modified to enhance its pharmacological properties.
Industry: In the industrial sector, the compound can be used in the development of new materials and catalysts. Its unique structure provides opportunities for creating novel compounds with specific properties.
Mechanism of Action
The mechanism of action of (S)-benzyl 2-((S)-2-((S)-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate 2,2,2-trifluoroacetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple chiral centers and functional groups allow it to bind selectively to specific sites, modulating the activity of the target molecules. This can lead to changes in biochemical pathways and physiological responses.
Comparison with Similar Compounds
- (S)-benzyl 2-((S)-2-((S)-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate hydrochloride
- (S)-benzyl 2-((S)-2-((S)-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate acetate
Comparison: Compared to its hydrochloride and acetate counterparts, the trifluoroacetate salt of (S)-benzyl 2-((S)-2-((S)-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate offers enhanced stability and solubility in organic solvents. This makes it more suitable for certain synthetic and analytical applications. Additionally, the trifluoroacetate group can influence the compound’s reactivity and interaction with biological targets, providing unique advantages in research and development.
Properties
Molecular Formula |
C34H40F3N3O6 |
|---|---|
Molecular Weight |
643.7 g/mol |
IUPAC Name |
benzyl 2-[[2-[(2-amino-4-phenylbutanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C32H39N3O4.C2HF3O2/c1-23(2)20-28(34-30(36)27(33)19-18-24-12-6-3-7-13-24)31(37)35-29(21-25-14-8-4-9-15-25)32(38)39-22-26-16-10-5-11-17-26;3-2(4,5)1(6)7/h3-17,23,27-29H,18-22,33H2,1-2H3,(H,34,36)(H,35,37);(H,6,7) |
InChI Key |
QIXVEBLWELMLGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)NC(=O)C(CCC3=CC=CC=C3)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Isopropyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine](/img/structure/B14115496.png)
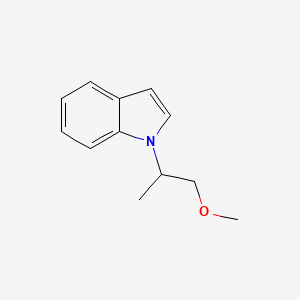

![3-Pyrrolidinone, 5-(hydroxymethyl)-1-[(2'-methyl[1,1'-biphenyl]-4-yl)carbonyl]-, 3-(O-methyloxime), (5S)-](/img/structure/B14115508.png)
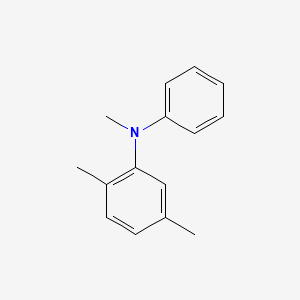
![triphenyl-[4-[4-(4-triphenylsilylphenyl)phenyl]phenyl]silane](/img/structure/B14115518.png)
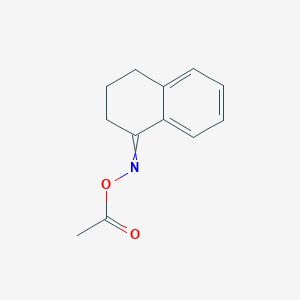
![[(2R,3S,4R,5R,6R)-3,4-bis(acetyloxy)-6-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-5-(2,2,2-trifluoroacetamido)oxan-2-yl]methyl acetate](/img/structure/B14115534.png)
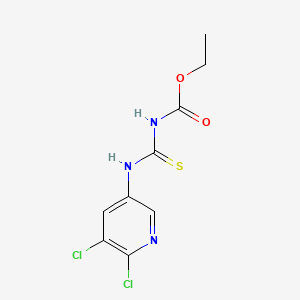
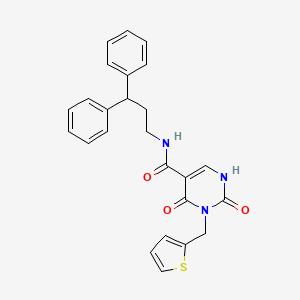
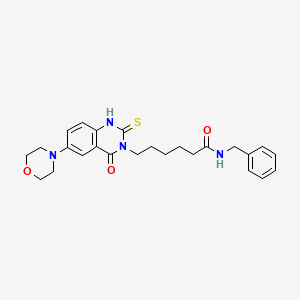
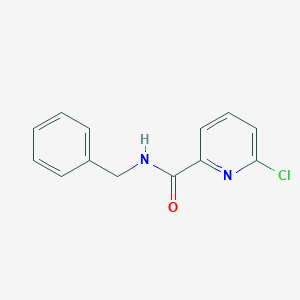
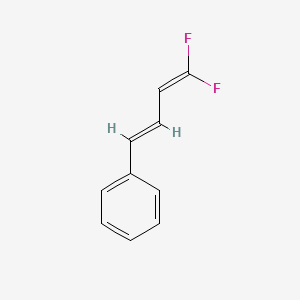
![7-[3-(1,3-Benzothiazol-2-ylsulfanyl)propyl]-8-(4-benzylpiperazin-1-yl)-3-methylpurine-2,6-dione](/img/structure/B14115568.png)
